molecular formula C10H16N2O2S B13309149 2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide

2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide

Cat. No.: B13309149
M. Wt: 228.31 g/mol
InChI Key: FNTDKWXUYVRIGJ-UHFFFAOYSA-N
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Description

2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide is a sulfonamide derivative featuring a phenylethane backbone with an amino group at position 2 and a dimethyl-substituted sulfonamide moiety. This compound’s structure combines aromatic (phenyl) and polar (sulfonamide) groups, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide typically involves the reaction of 2-phenylethylamine with dimethylamine and a sulfonyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{2-Phenylethylamine} + \text{Dimethylamine} + \text{Sulfonyl Chloride} \rightarrow \text{this compound} ]

The reaction conditions often include the use of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Acetylation of the Amino Group

The primary amine group undergoes acetylation using acetic anhydride in the presence of DMAP and Et₃N , yielding N-acetyl derivatives. This reaction proceeds via nucleophilic substitution, with yields reported at 15% under optimized conditions .

Reaction TypeReagents/ConditionsYieldCitation
AcetylationAcetic anhydride, DMAP, Et₃N, -78°C to rt15%

Structural Comparisons and Reactivity

The compound’s dimethyl substituents and sulfonamide group influence its reactivity. Structural analogs demonstrate varied biological activity and synthesis pathways:

Compound NameKey FeaturesUnique Reactivity/Activity
N-(2-Acetyl-4-(styryl)phenyl)benzenesulfonamideAcetyl + styryl groupsStrong protein target binding
N-(3-(dimethylamino)-4-methylphenyl)benzenesulfonamideAdditional methyl groupsPotential anticancer activity
N-(4-methoxyphenyl)benzenesulfonamideMethoxy substituentEnhanced solubility

The steric hindrance from the dimethyl groups in the target compound may reduce reactivity compared to analogs with fewer substituents .

Oxidative Cyclization Pathways

While not directly studied for this compound, related sulfonamides undergo Oxone-mediated radical cyclization . For example, in alkyne systems, Oxone generates nitrenium intermediates that facilitate intramolecular electrophilic substitution, forming aromatic products . Such mechanisms may inform analogous reactions in sulfonamide-containing systems.

Nucleophilic Substitution

The sulfonamide group’s electron-withdrawing nature enhances the nucleophilicity of adjacent amino groups, enabling reactions like acetylation. This aligns with the observed reactivity in , where the amine reacts efficiently with acetic anhydride.

Biological Activity Correlation

The compound’s antibacterial and anti-inflammatory properties are linked to its sulfonamide moiety, which inhibits bacterial folic acid synthesis. Structural modifications (e.g., phenyl vs. dimethyl groups) further modulate activity, as seen in analogs with varying substituents .

Scientific Research Applications

2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Analogs :

Sulfonamide Derivatives of 2-Amino-1-phenylethane () Example: 3c (IC₅₀ = 82.93 µM against AChE) and 3d (IC₅₀ = 45.65 µM against BChE) Structural Differences: These derivatives feature aryl sulfonyl groups (e.g., nitrobenzene, chlorobenzene) instead of the dimethylamino-sulfonamide group in the target compound. Impact on Activity: The dimethylamino group in the target compound may enhance solubility compared to bulkier aryl substituents but could reduce enzyme-binding affinity due to reduced hydrophobicity.

Camphorsulphonyl-Diphenylethanediamine () Example: (S)-(+)-Camphorsulphonyl-(1S,2S)diphenylethanediamine (CAS 637357-53-0) Structural Differences: Incorporates a rigid bicyclic (camphor) group and diphenylethane diamine.

2,2-Diphenylethan-1-amine ()

  • Structural Differences : Lacks the sulfonamide group but shares the diphenylethane backbone.
  • Functional Role : Primarily used as a synthetic intermediate for pharmaceuticals and polymers, emphasizing the role of sulfonamide substitution in conferring biological activity .

Physicochemical Properties

Compound Name Molecular Formula Key Substituents logP* Water Solubility Biological Activity (IC₅₀)
2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide C₁₀H₁₆N₂O₂S Phenyl, N,N-dimethyl ~2.5 Moderate Not reported
3c (Aryl sulfonyl derivative, ) C₁₃H₁₄N₂O₂S 4-Nitrobenzene sulfonyl ~3.0 Low 82.93 µM (AChE)
Camphorsulphonyl derivative () C₁₉H₂₆N₂O₃S Bicyclic camphor, diphenyl ~4.0 Very low Not tested
2-Amino-N,N-dimethylethanesulfonamide () C₄H₁₂N₂O₂S N,N-dimethyl ~1.8 High Not reported

*logP values estimated using computational tools (e.g., ChemDraw).

Biological Activity

2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide, commonly known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by the presence of an amino group, dimethyl groups, and a phenyl moiety, which contribute to its pharmacological properties.

The molecular formula of this compound is C9H13N1O2SC_9H_{13}N_1O_2S, with a molecular weight of approximately 201.27 g/mol. Its IUPAC name reflects its sulfonamide structure, which is pivotal for its biological activity.

PropertyValue
Molecular Formula C₉H₁₃N₁O₂S
Molecular Weight 201.27 g/mol
IUPAC Name This compound

The biological activity of sulfonamides, including this compound, is primarily attributed to their ability to inhibit carbonic anhydrases (CAs), which are enzymes involved in various physiological processes, including acid-base balance and respiration. Inhibition of these enzymes can lead to significant therapeutic effects in conditions like glaucoma and certain cancers.

Anticancer Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit promising anticancer properties. For instance, compounds modified from sulfonamides have shown effective inhibition against carbonic anhydrase isoforms CA IX and CA XII, which are overexpressed in several tumors. In vitro studies indicated that specific derivatives significantly reduced the viability of cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer) under hypoxic conditions .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Carbonic Anhydrase : Inhibitory activity against CA II, CA IX, and CA XII has been documented, with some derivatives exhibiting IC50 values in the nanomolar range .
  • Acetylcholinesterase (AChE) : Some sulfonamide derivatives have shown potential as AChE inhibitors, which could be beneficial in treating Alzheimer's disease .

Study on Carbonic Anhydrase Inhibition

In a study evaluating the structure-activity relationship (SAR) of modified sulfonamides, compounds were synthesized and tested for their inhibitory effects on human carbonic anhydrases. The most potent inhibitors displayed IC50 values ranging from 51.6 to 99.6 nM against CA IX. Notably, the presence of specific functional groups influenced the potency and selectivity of these compounds .

Antitumor Activity Assessment

Another investigation focused on the antitumor activity of a series of sulfonamide derivatives against MG-63 osteosarcoma cells. The results indicated that certain compounds not only inhibited cell viability but also reversed tumor microenvironment acidification, highlighting their therapeutic potential in oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with substituted phenols or amino derivatives. For example, sulfonamide derivatives are synthesized by reacting amines (e.g., 2-amino-1-phenylethane) with aryl sulfonyl chlorides under controlled pH (7.5–8.5) in aqueous Na₂CO₃ . Key intermediates are characterized using infrared spectroscopy (IR) for functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹), nuclear magnetic resonance (¹H/¹³C NMR) for structural elucidation, and electron ionization–mass spectrometry (EI-MS) for molecular weight confirmation .

Q. What analytical techniques are essential for verifying the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with UV detection is used to assess purity (>95% recommended for biological assays). Structural validation requires a combination of:

  • ¹H NMR : To confirm substituent positions (e.g., aromatic protons, dimethylamino groups).
  • Elemental Analysis : To verify C, H, N, S content within ±0.4% of theoretical values.
  • Melting Point : Consistency with literature data (±2°C) .

Q. How should researchers handle this compound safely in laboratory settings?

Follow OSHA and GHS guidelines:

  • Use PPE (nitrile gloves, lab coat, safety goggles).
  • Avoid inhalation of dust/particulates; work in a fume hood.
  • Store in sealed containers at 2–8°C, away from oxidizing agents.
  • In case of skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

Yields depend on:

  • Reaction pH : Maintain pH 7.5–8.5 to prevent side reactions (e.g., hydrolysis of sulfonyl chlorides) .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of aryl sulfonyl chlorides.
  • Temperature Control : Reactions are typically run at 0–5°C initially, then warmed to room temperature to minimize decomposition .

Q. How can contradictory enzyme inhibition data (e.g., IC₅₀ variability) be resolved in cholinesterase assays?

Discrepancies may arise from:

  • Enzyme Source : Use recombinant human AChE/BChE instead of animal-derived enzymes.
  • Assay Conditions : Standardize substrate concentrations (e.g., 0.5 mM acetylthiocholine) and incubation times (20–30 min).
  • Validation : Repeat assays in triplicate and cross-check with orthogonal methods (e.g., Ellman’s assay vs. radiometric assays) .

Q. What computational strategies are effective for predicting the structure-activity relationship (SAR) of sulfonamide derivatives?

  • Molecular Docking : Use AutoDock Vina to model interactions with AChE’s catalytic site (PDB ID: 4EY7). Focus on π-π stacking with Trp86 and hydrogen bonding with Glu202 .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with inhibitory activity .

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

  • Crystallization : Grow single crystals via vapor diffusion (e.g., ethanol/water mixtures at 4°C).
  • Data Collection : Use a synchrotron source (λ = 0.9 Å) for high-resolution (<1.0 Å) data.
  • Refinement : Apply SHELXL-97 to model anisotropic displacement parameters and validate with R-factors <0.05 .

Q. Methodological Notes

  • Data Reproducibility : Archive raw spectral data (NMR, MS) in repository platforms like Zenodo.
  • Ethical Compliance : Adhere to institutional guidelines for enzyme inhibition studies involving animal-derived materials.

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

2-amino-N,N-dimethyl-2-phenylethanesulfonamide

InChI

InChI=1S/C10H16N2O2S/c1-12(2)15(13,14)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3

InChI Key

FNTDKWXUYVRIGJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CC(C1=CC=CC=C1)N

Origin of Product

United States

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